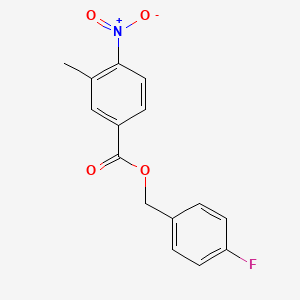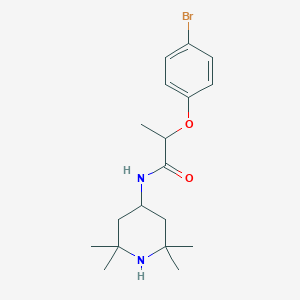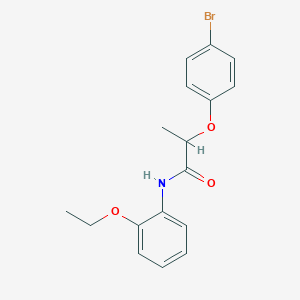![molecular formula C24H21N3O5 B4111199 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
Overview
Description
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, also known as BMN-673, is a PARP (Poly ADP-ribose polymerase) inhibitor that has been developed for the treatment of cancer. The PARP enzyme plays a critical role in DNA repair and replication, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide works by inhibiting the PARP enzyme, which plays a critical role in DNA repair and replication. When DNA is damaged, PARP is activated to facilitate the repair process. However, in the presence of PARP inhibitors such as N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, the repair process is disrupted, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to have a selective effect on cancer cells, sparing normal cells. It has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells, leading to their destruction. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.
Advantages and Limitations for Lab Experiments
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is highly selective for cancer cells, sparing normal cells, and has been shown to be effective in inhibiting the growth of a wide range of cancer types. However, there are also limitations to its use. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide is a relatively new drug, and its long-term effects are not yet fully understood. Additionally, its high selectivity for cancer cells may make it less effective in tumors with low levels of PARP expression.
Future Directions
There are several potential future directions for the use of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide in cancer treatment. One area of focus is the development of combination therapies that can enhance the efficacy of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide. Additionally, there is ongoing research into the use of PARP inhibitors such as N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide in the treatment of other diseases such as neurodegenerative disorders.
Scientific Research Applications
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. It has been shown to be highly effective in inhibiting the growth of cancer cells both in vitro and in vivo. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-23(17-4-2-1-3-5-17)21-16-19(8-11-22(21)26-12-14-32-15-13-26)25-24(29)18-6-9-20(10-7-18)27(30)31/h1-11,16H,12-15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYVTMSXDDPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4111141.png)

![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4111169.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111175.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)
![methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4111203.png)

![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)
![2,4-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111215.png)
![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)